

The Insecticide Thiodicarb: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Thiodicarb*

Cat. No.: *B1682804*

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Introduction

Thiodicarb is a broad-spectrum carbamate insecticide renowned for its efficacy against a wide range of chewing pests, particularly Lepidoptera larvae such as armyworms and bollworms.^[1] First registered in 1984, it has been utilized in agriculture to protect crops like cotton, sweet corn, and soybeans.^{[2][3]} As an oxime carbamate, **Thiodicarb** exhibits both contact and stomach action, functioning as a cholinesterase inhibitor to disrupt the nervous system of target insects.^{[1][4]} This technical guide provides an in-depth overview of the history, development, chemical properties, mode of action, synthesis, metabolism, environmental fate, and toxicological profile of **Thiodicarb**, intended for researchers, scientists, and professionals in drug and pesticide development.

Chemical and Physical Properties

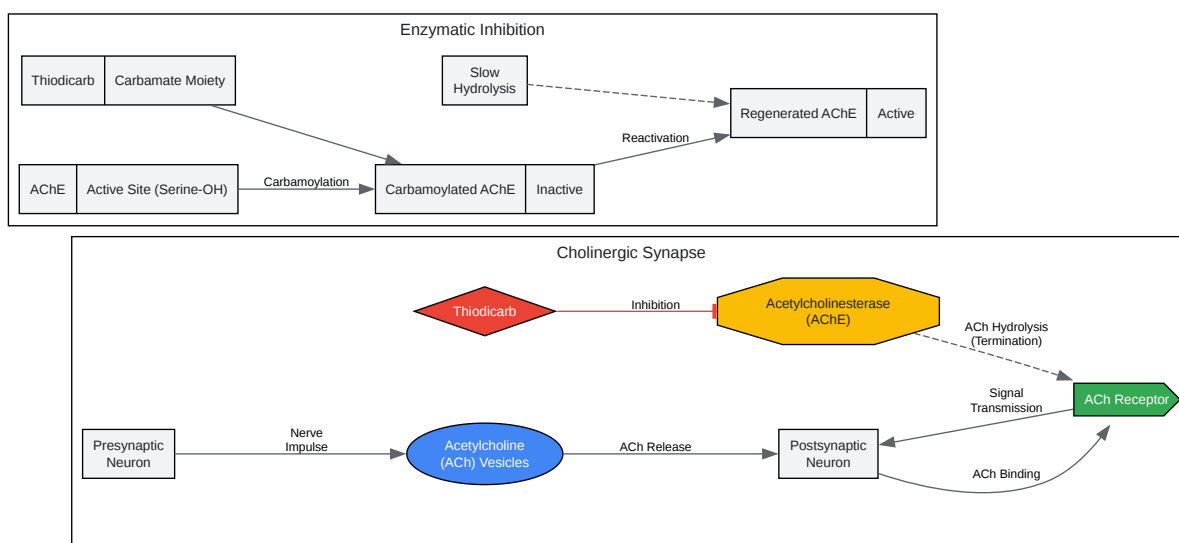
Thiodicarb is a white crystalline powder with a slight sulfurous odor. Its chemical and physical characteristics are summarized in the table below.

Property	Value	Reference
IUPAC Name	3,7,9,13-tetramethyl-5,11-dioxa-2,8,14-trithia-4,7,9,12-tetra-azapentadeca-3,12-diene-6,10-dione	
CAS Registry Number	59669-26-0	
Molecular Formula	C ₁₀ H ₁₈ N ₄ O ₄ S ₃	
Molecular Weight	354.47 g/mol	
Melting Point	173-174 °C	
Vapor Pressure	4.3 x 10 ⁻⁵ mm Hg at 20 °C	
Water Solubility	23.5 mg/L	
Log Kow	1.5	
Henry's Law Constant	1.1 x 10 ⁻⁶ atm·m ³ /mol	

Mode of Action: Acetylcholinesterase Inhibition

Thiodicarb's insecticidal activity stems from its role as a reversible inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

The inhibition of AChE by **Thiodicarb** leads to an accumulation of ACh in the synaptic cleft. This results in continuous stimulation of acetylcholine receptors, causing hyperexcitation of the nervous system, followed by paralysis and ultimately, the death of the insect. The carbamate group of **Thiodicarb** binds to the serine hydroxyl group in the active site of AChE, forming a carbamoylated enzyme. This carbamoylated enzyme is more stable than the acetylated enzyme formed during normal ACh hydrolysis, but it is still subject to slow hydrolysis, which allows for the eventual regeneration of the enzyme. This reversibility distinguishes carbamate insecticides from organophosphates, which cause irreversible phosphorylation of AChE.



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Figure 1: Signaling pathway of Acetylcholinesterase and its inhibition by **Thiodicarb**.

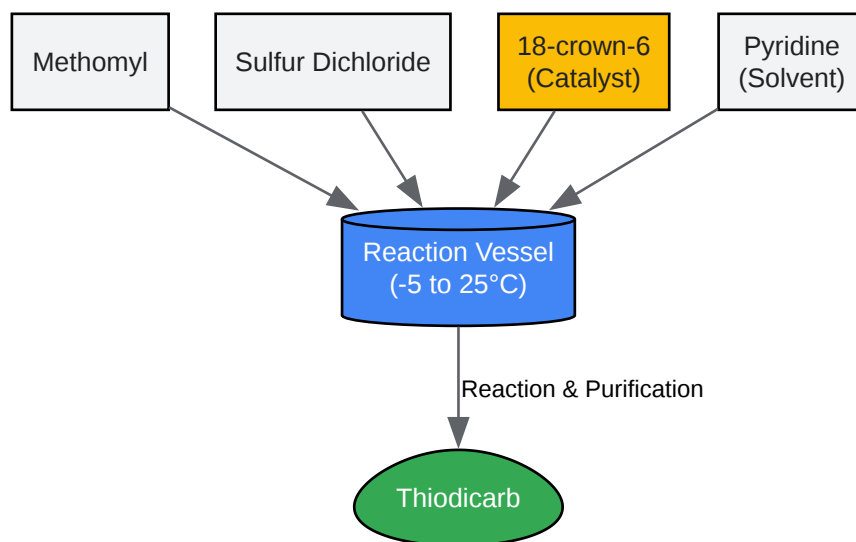
Synthesis of Thiodicarb

The commercial synthesis of **Thiodicarb** typically involves the reaction of methomyl with sulfur dichloride. A common method is outlined below.

Experimental Protocol: Synthesis of **Thiodicarb**

- Preparation of Methomyl Solution: Dissolve methomyl in a suitable solvent, such as pyridine, in a mass ratio of approximately 1:3 to 1:5 (methomyl:solvent).

- **Preparation of Catalyst Solution:** In a separate vessel, dissolve a catalyst, such as 18-crown-6, in the same solvent.
- **Initial Reaction:** Under a closed and inert atmosphere, cool the catalyst solution to a temperature between -5°C and 5°C . Slowly add a portion of sulfur dichloride dropwise to the cooled catalyst solution.
- **Main Reaction:** Gradually warm the reaction mixture to $15-25^{\circ}\text{C}$ while simultaneously adding the remaining sulfur dichloride and the methomyl solution dropwise over a period of 4 to 6 hours.
- **Heat Preservation:** After the addition is complete, maintain the reaction mixture at $15-25^{\circ}\text{C}$ for an additional 4 to 6 hours to ensure the reaction goes to completion.
- **Quenching and Isolation:** Quench the reaction by adding methanol while keeping the temperature below 30°C . The **Thiodicarb** product will precipitate out of the solution.
- **Purification:** Filter the solid product and dry it to obtain purified **Thiodicarb**.



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Figure 2: Simplified workflow for the synthesis of **Thiodicarb**.

Metabolism and Environmental Fate

Thiodicarb undergoes relatively rapid degradation in the environment and in biological systems.

Metabolism in Animals

In animals, **Thiodicarb** is rapidly metabolized in the stomach to its primary and more toxic metabolite, methomyl. Further metabolism of methomyl leads to the formation of methomyl oxime, which is then converted to acetonitrile and carbon dioxide. These major terminal metabolites are primarily eliminated through respiration and urination. A small fraction of acetonitrile can be further metabolized to acetamide.

Metabolism in Plants

The metabolic pathway of **Thiodicarb** in plants is similar to that in animals, with the initial conversion to methomyl. This is followed by degradation to methomyl oxime, acetonitrile, and carbon dioxide, which are then volatilized from the plant.

Environmental Fate

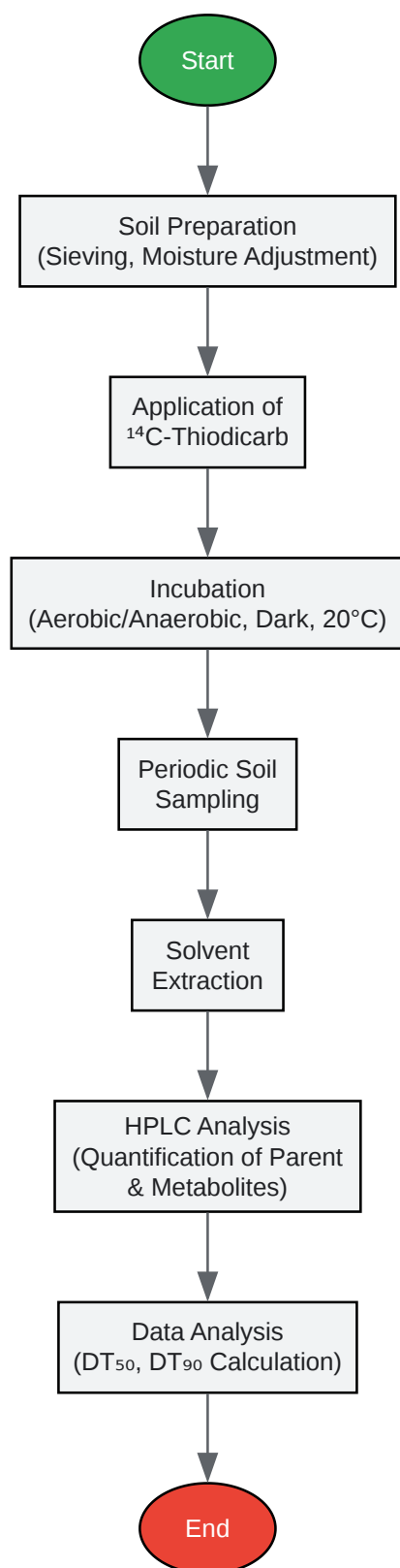
Thiodicarb degrades rapidly in both soil and aquatic environments, with its environmental fate being largely governed by the degradation to methomyl.

- **Soil:** The aerobic soil metabolism of **Thiodicarb** is rapid, with a reported half-life of approximately 1.5 to 4 days. In sandy loam soil, the half-life of total **Thiodicarb** (**Thiodicarb** and methomyl) was found to be between 5.90 and 8.29 days. **Thiodicarb** has moderate mobility in soil.
- **Water:** In aquatic environments, **Thiodicarb** degrades rapidly to methomyl, with an aerobic aquatic metabolism half-life of less than one day. Hydrolysis is pH-dependent, with faster degradation under alkaline conditions. The aqueous photolysis half-life is approximately 8 days.

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (OECD 307)

This protocol outlines the general procedure for assessing the transformation of **Thiodicarb** in soil under aerobic and anaerobic conditions.

- **Soil Selection and Preparation:** Select and characterize at least one soil type (e.g., sandy loam) as per OECD guidelines. The soil should be sieved (2 mm) and the moisture content adjusted to 40-60% of its maximum water holding capacity.
- **Test Substance Application:** Apply radiolabeled ($[^{14}\text{C}]$) **Thiodicarb** to the soil samples at a concentration relevant to its agricultural use.
- **Incubation:**
 - **Aerobic:** Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in a flow-through system or biometer flasks that allow for the trapping of evolved $^{14}\text{CO}_2$ and other volatile organic compounds for up to 120 days.
 - **Anaerobic:** For anaerobic conditions, flood the soil with water after an initial aerobic phase and then maintain an anaerobic environment by purging with an inert gas (e.g., nitrogen).
- **Sampling and Analysis:** At predetermined intervals, collect replicate soil samples.
- **Extraction:** Extract the soil samples with appropriate solvents (e.g., acetonitrile/water) to separate the parent **Thiodicarb** and its transformation products.
- **Quantification:** Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify **Thiodicarb** and its metabolites. The trapped volatiles are also analyzed for radioactivity.
- **Data Analysis:** Determine the dissipation time for 50% (DT_{50}) and 90% (DT_{90}) of the applied **Thiodicarb** and identify and quantify the major transformation products.



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Figure 3: Experimental workflow for a soil metabolism study of **Thiodicarb**.

Toxicological Profile

The toxicity of **Thiodicarb** has been evaluated in various species. It is classified as moderately hazardous by the World Health Organization.

Acute Toxicity

Species	Route	LD ₅₀ / LC ₅₀	Reference
Rat (male)	Oral	73 mg/kg	
Rat (female)	Oral	79 mg/kg	
Rat	Dermal	>2000 mg/kg	
Rat	Inhalation (4h)	0.1 - >2.0 mg/L	
Rabbit	Dermal	>2000 mg/kg	
Mouse	Oral	73 - 79 mg/kg	

Chronic Toxicity and Other Endpoints

Study Type	Species	NOAEL	LOAEL	Effects at LOAEL	Reference
2-Year Chronic/Onco genicity	Rat	3.0 mg/kg/day	10.0 mg/kg/day	Decreased body weight	
2-Year Oncogenicity	Mouse	-	10 mg/kg/day	Increased mortality	
1-Year Chronic	Dog	-	38.3 mg/kg/day	Hematological changes	
Developmental Toxicity	Rat	1 mg/kg/day	10 mg/kg/day	Maternal toxicity, delayed ossification, reduced fetal weight	
Two-Generation Reproduction	Rat	1.5 mg/kg/day	7.5 mg/kg/day	Decreased body weights and weight gains in parents and offspring	

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This protocol provides a method for determining the acute oral toxicity (LD₅₀) of a substance.

- **Animal Selection and Acclimatization:** Use healthy, young adult female rats. Acclimatize the animals to the laboratory conditions for at least 5 days.
- **Fasting:** Fast the animals overnight prior to dosing.
- **Dosing:** Administer the test substance (**Thiodicarb**) by oral gavage. The first animal receives a dose that is one step below the best preliminary estimate of the LD₅₀. Subsequent animals

are dosed at intervals of at least 48 hours. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.

- **Observation:** Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days. Record all signs of toxicity and mortality.
- **Body Weight:** Record the body weight of each animal shortly before the test substance is administered and then at least weekly.
- **Necropsy:** At the end of the observation period, perform a gross necropsy on all surviving animals.
- **Data Analysis:** Calculate the LD₅₀ and its confidence interval using the maximum likelihood method.

Efficacy and Resistance

Thiodicarb is effective against a range of lepidopteran pests. However, as with many insecticides, resistance has been reported in some insect populations.

Efficacy

Thiodicarb has demonstrated high efficacy against various *Spodoptera* species. In one study, L1 and L2 larvae of *S. cosmioides*, *S. eridania*, and *S. albula* that survived on Bt soybean showed over 80% mortality when exposed to the field label dose of **Thiodicarb** (400 g/ha) or 50% of that dose.

Resistance

The primary mechanism of resistance to carbamate insecticides, including **Thiodicarb**, is through alterations in the target site, acetylcholinesterase, making it less sensitive to the inhibitor. Metabolic resistance, involving the enhanced detoxification of the insecticide by enzymes such as esterases and cytochrome P450s, is another common mechanism.

Analytical Methods

The analysis of **Thiodicarb** and its primary metabolite, methomyl, in various matrices is crucial for residue monitoring and environmental studies. High-Performance Liquid Chromatography

(HPLC) is a commonly used technique.

Experimental Protocol: Analysis of **Thiodicarb** in Water by LC-MS/MS

- Sample Preparation:
 - For surface water samples, perform solid-phase extraction (SPE) using an Oasis HLB cartridge.
 - Elute the analytes from the cartridge.
 - Dry the eluent under a stream of nitrogen and reconstitute the residue in methanol.
- LC-MS/MS Analysis:
 - Inject the prepared sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
 - Use a suitable column, such as a C18 column, for chromatographic separation.
 - Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
- Quantification:
 - Quantify **Thiodicarb** and methomyl by comparing the peak areas of the samples to those of known standards.
 - Use two MRM transitions for each analyte, one for quantification and one for confirmation.
- Quality Control: The limit of quantification (LOQ) for this method is typically around 0.1 µg/L in water.

Conclusion

Thiodicarb has been a significant tool in insect pest management for several decades. Its mode of action as a reversible acetylcholinesterase inhibitor provides effective control against a range of lepidopteran pests. Understanding its chemical properties, synthesis, metabolism, and

environmental fate is crucial for its safe and effective use. While resistance is a concern, ongoing research into resistance mechanisms and the development of integrated pest management strategies can help to prolong the utility of this important insecticide. This technical guide provides a comprehensive overview of the key scientific aspects of **Thiodicarb** for professionals in the field.

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